3-Bromo-5-(trifluoromethyl)toluene

Organic Synthesis Process Chemistry Physical Properties

3-Bromo-5-(trifluoromethyl)toluene (CAS 86845-28-5; synonym: 1-bromo-3-methyl-5-(trifluoromethyl)benzene) is a halogenated aromatic hydrocarbon of the benzotrifluoride class, possessing an aryl bromide, a methyl group, and a trifluoromethyl group in a 1,3,5-substitution pattern around a benzene ring. It serves primarily as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions—most notably Suzuki–Miyaura couplings—to introduce trifluoromethyl-substituted aryl motifs into pharmaceutical and agrochemical candidates.

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
CAS No. 86845-28-5
Cat. No. B1287745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)toluene
CAS86845-28-5
Molecular FormulaC8H6BrF3
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(F)(F)F
InChIInChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3
InChIKeyZDAIYLXHTGIUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(trifluoromethyl)toluene (CAS 86845-28-5): Core Building Block for Trifluoromethylated Aromatic Synthesis


3-Bromo-5-(trifluoromethyl)toluene (CAS 86845-28-5; synonym: 1-bromo-3-methyl-5-(trifluoromethyl)benzene) is a halogenated aromatic hydrocarbon of the benzotrifluoride class, possessing an aryl bromide, a methyl group, and a trifluoromethyl group in a 1,3,5-substitution pattern around a benzene ring . It serves primarily as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions—most notably Suzuki–Miyaura couplings—to introduce trifluoromethyl-substituted aryl motifs into pharmaceutical and agrochemical candidates [1]. Commercially, it is typically supplied as a liquid with purities ranging from 97% to 99%, principally by specialty chemical vendors serving medicinal chemistry and materials science markets .

Why 3-Bromo-5-(trifluoromethyl)toluene Cannot Be Substituted by Other Bromo-trifluoromethyltoluenes


The term 'bromo-trifluoromethyltoluene' encompasses a family of positional isomers (e.g., 2-bromo-5-(trifluoromethyl)toluene, CAS 936092-88-5; 3-bromo-2-(trifluoromethyl)toluene, CAS 1099597-98-4). These isomers are not interchangeable in synthesis because the relative positions of the bromine, methyl, and trifluoromethyl groups determine both the steric environment and electronic activation energy at the reactive site [1]. In palladium-catalyzed couplings, the oxidative addition step is highly sensitive to steric hindrance around the C–Br bond, while the transmetalation and reductive elimination steps are influenced by the electron-withdrawing/donating character of the adjacent substituents [2]. A 3-bromo substitution pattern, flanked by a meta-methyl and a meta-trifluoromethyl group, offers a unique steric and electronic profile that cannot be replicated by 2-bromo or 4-bromo congeners. The evidence below quantifies these structural differentiators and their practical consequences for reaction design.

Quantitative Differentiation of 3-Bromo-5-(trifluoromethyl)toluene Against Closest Analogs


Physical-State Handling Advantage: Liquid at Ambient Temperature

3-Bromo-5-(trifluoromethyl)toluene is a liquid at 20°C, in contrast to several structurally similar bromo-trifluoromethyl aromatics which are crystalline solids at ambient temperature. This physical-state difference eliminates the need for pre-heating or dissolution steps during automated high-throughput experimentation and continuous-flow synthesis, directly reducing solvent usage and preparation time . The predicted density of 1.538 ± 0.06 g/cm³ facilitates accurate volumetric dispensing using automated liquid handlers, while the predicted boiling point of 178.7 ± 35.0°C at 760 mmHg provides a wide thermal window for reactions conducted below reflux to minimize thermal degradation .

Organic Synthesis Process Chemistry Physical Properties

Regiochemical Uniqueness for Site-Selective Cross-Couplings

The 3-bromo substitution pattern in 3-bromo-5-(trifluoromethyl)toluene provides a singular electronic topology for oxidative addition, distinct from both 2-bromo and 4-bromo analogues. In Pd-catalyzed cross-coupling reactions of trifluoromethyl-substituted benzene derivatives, site-selectivity is governed by the combined steric and electronic effects of substituents ortho and para to the halogen [1]. The meta-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) without conjugative resonance contribution at the meta position, while the meta-methyl group provides a weak electron-donating inductive effect (+I) [2]. This unique combination produces a distinct electron density at the C–Br bond—different from 2-bromo-5-(trifluoromethyl)toluene (where CF₃ is para to Br, enabling resonance withdrawal) or 4-bromo-3-(trifluoromethyl)toluene (where CF₃ is ortho to Br, introducing steric compression) [1].

Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis

Commercial Purity Benchmarking: 99% vs. 97-98% Class Standard

Leading suppliers including Alfa Aesar (Thermo Fisher Scientific) and Apollo Scientific offer 3-Bromo-5-(trifluoromethyl)toluene at 99% purity, which exceeds the 97-98% typical of generic suppliers for this compound class [1][2]. This 1-2% purity differential is critical for applications requiring stoichiometric precision, such as the synthesis of active pharmaceutical ingredient (API) intermediates where impurity carry-through must be below ICH Q3A thresholds, or in polymerization reactions where halide-terminated impurities can cap chain growth [3].

Quality Control Purity Specification Procurement

meta-Substitution Pattern Minimizes Steric Hindrance in Coupling

In trifluoromethylarene reactivity studies, para-substituted benzotrifluoride compounds were found to be more reactive than ortho-substituted isomers under bromination conditions using boron tribromide, a trend directly attributable to reduced steric hindrance at the para position [1]. Extrapolating this class-level behavior to cross-coupling: the 3-bromo isomer (with both substituents in meta positions relative to bromine) avoids the ortho steric compression experienced by 2-bromo and 4-bromo congeners, where either the methyl or trifluoromethyl group directly abuts the reactive C–Br center. This facilitates faster oxidative addition with bulky palladium catalysts such as Pd(PtBu₃)₂ or Pd(BI-DIME) systems, which are sensitive to substrate steric bulk [2].

Steric Effects Palladium Catalysis Cross-Coupling

LogP Differentiation: Impact on Aqueous Reaction Media Compatibility

The predicted partition coefficient (LogP) of 3.71 for 3-Bromo-5-(trifluoromethyl)toluene indicates moderate lipophilicity, which is distinct from analogues with different substitution patterns. For instance, 4-bromo-3-(trifluoromethyl)toluene (where CF₃ is ortho to Br, altering dipole moment) or 3-bromo-2-(trifluoromethyl)toluene (where CF₃ is ortho to CH₃, enabling intramolecular interactions) may exhibit different LogP values due to altered molecular surface polarity. In aqueous biphasic Suzuki–Miyaura reactions using water/organic solvent mixtures, the LogP of the aryl bromide substrate directly influences its partitioning between phases, affecting the effective concentration at the catalytic center and overall reaction rate [1].

Lipophilicity Aqueous Biphasic Reactions LogP

Synthetic Route Control: Bromination vs. Halogen Exchange Routes

Patent literature describes methods for producing halogen-containing aromatic compounds via controlled bromination of trifluoromethyl-substituted toluene precursors [1]. The 3-bromo substitution pattern can be accessed through electrophilic aromatic bromination of 3-(trifluoromethyl)toluene under Lewis acid catalysis, or alternatively via Sandmeyer reaction from the corresponding 3-amino-5-(trifluoromethyl)toluene . This synthetic accessibility contrasts with 2-bromo isomers, which often require lithiation/bromination sequences due to unfavorable directing effects, potentially introducing metal impurities problematic for electronic materials applications. The well-established synthetic route supports reliable large-scale supply, with vendors such as Capotchem offering production up to kilogram scale [2].

Synthetic Methodology Bromination Halogen Exchange

Recommended Procurement and Application Scenarios for 3-Bromo-5-(trifluoromethyl)toluene


High-Throughput Parallel Synthesis of CF₃-Biaryl Libraries

The liquid physical state of 3-Bromo-5-(trifluoromethyl)toluene at ambient temperature enables direct automated liquid dispensing without pre-dissolution, as described in the Physical-State Handling Advantage evidence . Combined with its reduced steric hindrance at the C–Br bond relative to ortho-substituted isomers [1], this compound is the preferred electrophile for generating diverse CF₃-substituted biaryl libraries via Suzuki–Miyaura coupling in 96-well or 384-well plate formats, where volumetric accuracy, minimal handling steps, and broad boronic acid scope are paramount.

Pharmaceutical Intermediate Synthesis Requiring Stoichiometric Precision

When synthesizing API intermediates where single-impurity specifications must be maintained below ICH Q3A thresholds, the 99% purity grade from Alfa Aesar or Apollo Scientific provides a 50-67% reduction in total impurity load compared to standard 97-98% grades. This directly reduces the burden on preparative HPLC purification and improves mass balance in cGMP intermediate manufacturing, making the 99% grade the appropriate procurement specification for late-stage medicinal chemistry and early process development.

Sequential Multi-Component Couplings Exploiting Electronic Differentiation

The unique Hammett electronic profile of the 3-bromo isomer (σₘ(CF₃) = +0.43, σₘ(CH₃) = −0.07) creates a moderately electrophilic C–Br center that is kinetically distinguishable from more activated (e.g., CF₃ para to Br, σₚ = +0.54) or less activated congeners . This electronic differentiation can be exploited in sequential one-pot couplings where a dihalogenated scaffold with this compound as one component undergoes orthogonal coupling events controlled by electronic bias rather than protecting group chemistry, enabling streamlined synthetic routes to complex trifluoromethylated terphenyls [1].

Aqueous Biphasic Process Chemistry Development

With a LogP of 3.71 , 3-Bromo-5-(trifluoromethyl)toluene partitions favorably in THF/water or dioxane/water solvent systems used for industrial-scale Suzuki–Miyaura couplings with water-soluble phosphine ligands [1]. This LogP value avoids the emulsion formation common with highly lipophilic substrates (LogP >5) while ensuring sufficient organic-phase concentration for efficient catalysis. Process chemists scaling aqueous biphasic reactions should select this isomer over more lipophilic alternatives to improve phase separation and reduce solvent recycling costs.

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